2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
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Overview
Description
2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is an organic compound with the molecular formula C12H16N4O2. It is a bicyclic compound featuring a unique azabicyclohexene structure, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This involves cyclization reactions under controlled conditions.
Introduction of functional groups: Amino, ethyl, and methoxy groups are introduced through substitution reactions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Optimized reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale production.
Continuous flow processes: These processes enhance efficiency and scalability.
Green chemistry principles: Use of environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile include:
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Amino-4,6-dimethoxybenzoic acid
- 2-Amino-4,6-dimethoxy-1,3,5-triazine .
Uniqueness
What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16N4O2 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C12H16N4O2/c1-5-9(2)10(6-13)8(15)16-12(17-3,18-4)11(9,10)7-14/h5H2,1-4H3,(H2,15,16) |
InChI Key |
WCKQQLMOCYKKAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(C1(C(N=C2N)(OC)OC)C#N)C#N)C |
Origin of Product |
United States |
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